![molecular formula C19H18N4O3 B2398501 N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 898435-59-1](/img/structure/B2398501.png)
N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide
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Overview
Description
Scientific Research Applications
a. Antitumor Activity: Pyrrolo[3,2,1-ij]quinoline derivatives have demonstrated antitumor properties. By modifying substituents on the 2 or 3 positions of the nucleus, researchers can fine-tune their activity. For instance, compound I, a potent ATP mimetic inhibitor of Cdc7, shows promise as an anticancer agent .
b. Antimicrobial Properties: Certain pyrrolo[3,2,1-ij]quinoline derivatives exhibit antimicrobial effects. These compounds may be explored further for their potential in combating bacterial and fungal infections .
c. Antiproliferative Activity: The pyrrolo[3,2,1-ij]quinoline system has been investigated for its ability to inhibit cell proliferation. Compounds II and III, for example, have shown useful biological activity against Cdc7 .
Combinatorial Chemistry and Library Synthesis
Efficient synthetic routes are crucial for creating compound libraries with diverse functionalized structures. The compound could serve as a valuable building block in combinatorial chemistry approaches, enabling the rapid synthesis of heterocyclic compounds for drug screening .
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are powerful tools for expanding molecular diversity. The development of new MCRs, especially those leading to bioactive heterocyclic molecules, has garnered attention. The pyrrolo[3,2,1-ij]quinoline system could be incorporated into MCRs to generate structurally diverse compounds .
Natural Product Synthesis
Nitrogen-containing heterocycles, including pyrrolo[3,2,1-ij]quinolines, are prevalent in natural products. Researchers interested in natural product synthesis may explore this scaffold for its potential to yield bioactive molecules .
Future Directions
properties
IUPAC Name |
N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-16-2-1-13-9-15(10-14-5-8-23(16)17(13)14)22-19(26)18(25)21-11-12-3-6-20-7-4-12/h3-4,6-7,9-10H,1-2,5,8,11H2,(H,21,25)(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZWIMANMWYQSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCC4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide |
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